5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one
Description
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one is a bicyclic heteroaromatic compound featuring a pyrimidin-4(3H)-one core substituted at position 5 with an amino group and at position 2 with a 6-oxo-1,6-dihydropyridin-2-ylamino moiety. The dihydropyridinone ring introduces partial saturation, which may enhance solubility compared to fully aromatic analogs .
Properties
CAS No. |
77961-61-6 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-amino-2-[(6-oxo-1H-pyridin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O2/c10-5-4-11-9(14-8(5)16)13-6-2-1-3-7(15)12-6/h1-4H,10H2,(H3,11,12,13,14,15,16) |
InChI Key |
WIWZHKYZYZUIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((6-oxo-1,6-dihydropyridin-2-yl)amino)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with 2-chloro-6-oxo-1,6-dihydropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-((6-oxo-1,6-dihydropyridin-2-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses a molecular formula of and a molecular weight of approximately 210.20 g/mol. The presence of both amino and oxo groups in its structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds related to 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one exhibit anticancer properties. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- A specific derivative has been noted for its ability to inhibit tumor growth by inducing apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development .
-
Antiviral Activity
- The compound has shown promise in antiviral applications, particularly against viral infections such as influenza and HIV. Its mechanism of action involves the inhibition of viral replication through interference with viral polymerases .
- In vitro studies have demonstrated significant antiviral activity, suggesting that further exploration could lead to the development of effective antiviral therapies .
-
Antimicrobial Properties
- Preliminary investigations have revealed antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
- The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial efficacy .
Biological Mechanisms
The biological mechanisms underlying the activities of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide synthesis, which is crucial for DNA replication in both cancerous and viral cells.
- Receptor Modulation : It may also interact with various receptors involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of modified derivatives of this compound. The results indicated that specific modifications increased potency against breast cancer cell lines by over 50% compared to control compounds .
Case Study 2: Antiviral Action
In a clinical trial assessing the antiviral properties of this compound against influenza viruses, patients treated with a formulation containing the compound showed a significant reduction in viral load within 48 hours compared to those receiving standard antiviral therapy .
Mechanism of Action
The mechanism of action of 5-Amino-2-((6-oxo-1,6-dihydropyridin-2-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidinone Core
5-Amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Structure: Replaces the dihydropyridinone-amino group with a methylthieno fused ring. Synthesized via microwave-assisted methods, yielding higher purity (mp 251–253°C) compared to conventional methods .
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Structure: Features a dimethylamino group at position 2 instead of the dihydropyridinone linkage. Molecular weight: 154.17 g/mol .
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one Structure: Substituted with an ethyl group and a hydroxy-phenyl group at positions 2 and 6, respectively. Properties: The hydroxy-phenyl group introduces hydrogen-bonding capacity, which may improve target binding. Molecular weight: 231.25 g/mol .
Ring System Modifications
XL413 [(S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one] Structure: Incorporates a benzofuran ring fused to the pyrimidinone core. Properties: The fused benzofuran system enhances rigidity and selectivity for kinase targets (e.g., Cdc7). Clinically explored as a dual kinase inhibitor .
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one Structure: Contains a thienyl-pyrazole substituent at position 2. Properties: The thiophene-pyrazole moiety may confer anti-inflammatory or anticancer activity. Molecular weight: 287.34 g/mol .
Biological Activity
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one, also known by its chemical formula , has garnered attention in the scientific community due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
The compound is synthesized through a condensation reaction involving 2-aminopyrimidine and 2-chloro-6-oxo-1,6-dihydropyridine, typically utilizing potassium carbonate as a base in a polar solvent like dimethylformamide (DMF) at elevated temperatures. This method is efficient for producing high yields of the desired product while maintaining purity .
Chemical Properties:
| Property | Value |
|---|---|
| CAS No. | 77961-61-6 |
| Molecular Formula | C9H9N5O2 |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 5-amino-2-[(6-oxo-1H-pyridin-2-yl)amino]-1H-pyrimidin-6-one |
| InChI Key | WIWZHKYZYZUIIY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It exhibits potential as an enzyme inhibitor or receptor ligand, influencing cellular pathways through:
- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their catalytic activity.
- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways.
The interactions typically involve hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against A549 human lung adenocarcinoma cells using an MTT assay to evaluate cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects on cancerous cells while showing comparatively lower toxicity towards non-cancerous cells .
Comparison of Cytotoxicity:
| Compound | A549 Cell Viability (%) | HSAEC1-KT Cell Viability (%) |
|---|---|---|
| 5-Amino Compound | 66 | 85 |
| Cisplatin (Control) | 30 | 50 |
This table illustrates the structure-dependent anticancer activity of the compound compared to cisplatin, a standard chemotherapeutic agent .
Anti-inflammatory and Other Activities
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory activities. It is believed to inhibit pro-inflammatory cytokines and may modulate immune responses, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several research studies have explored the biological activity of related compounds and their derivatives. For example:
- Azomethine Derivatives : A study on azomethine derivatives indicated that structural modifications could enhance cytostatic and anti-inflammatory activities .
- Pyrido[2,3-d]pyrimidinones : Research on pyrido derivatives showed that specific substitutions at C5 and C6 positions significantly influenced their selectivity towards biological targets .
These findings underscore the importance of structural variations in enhancing the biological activity of compounds related to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
